6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide
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Description
6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular weight of 165.19 . It is also known by its IUPAC name, 6-amino-N,N-dimethylnicotinamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3,(H2,9,10) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, and refractive index are not available in the retrieved data.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reduction with sodium borohydride and subsequent reaction with ammonia.", "Starting Materials": [ "3-chloro-2-pyridinecarboxylic acid", "N,N-dimethylformamide dimethyl acetal", "sodium borohydride", "ammonia" ], "Reaction": [ "Step 1: 3-chloro-2-pyridinecarboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form 6-dimethylamino-3-chloropyridine-2-carbaldehyde.", "Step 2: The aldehyde product from step 1 is reduced with sodium borohydride to form 6-dimethylamino-3-chloropyridine-2-carbinol.", "Step 3: The carbinol product from step 2 is reacted with ammonia to form 6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide." ] } | |
CAS No. |
1250781-79-3 |
Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
6-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-5(9)3-4-6(10)11-7/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
UUCAXYHSNGDLQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
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